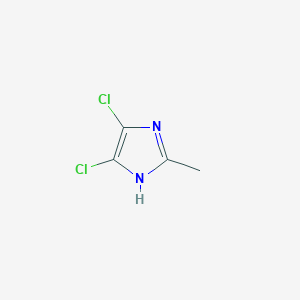

4,5-Dichloro-2-methylimidazole

Vue d'ensemble

Description

4,5-Dichloro-2-methylimidazole is a chemical compound that is part of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of chlorine and methyl groups on the imidazole ring can significantly influence the compound's reactivity and physical properties. Although the provided papers do not directly discuss 4,5-Dichloro-2-methylimidazole, they do provide insights into the synthesis, properties, and applications of structurally related imidazole derivatives.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1-methylimidazolium hydrogen sulfate is used as a catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones, indicating the versatility of imidazole compounds in catalysis . Another paper describes the synthesis of 2,4,5-trichlorobenzimidazole and its ribosylated derivatives, which are structurally related to 4,5-Dichloro-2-methylimidazole and are synthesized via diazotization procedures . Additionally, the Suzuki coupling reaction is employed to synthesize 5-aryl-1-methyl-4-nitroimidazoles, showcasing the utility of cross-coupling reactions in the modification of the imidazole ring .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior. Theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized molecular structure, vibrational spectra, and frontier molecular orbitals of compounds like 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole . Similarly, the structure of 5-chloro-1-methyl-4-nitroimidazole has been determined through conformational analysis, and its electronic properties have been studied using DFT methods .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their nucleophilic nature. For example, 2-methyl-4,5-dihydroimidazole is used as a doubly nucleophilic unit in the preparation of dihydroimidazole azaprostanoids, demonstrating the reactivity of the imidazole ring at multiple positions . The reactivity of these compounds can be further modified by introducing different substituents, as seen in the synthesis of various imidazole derivatives with potential antiviral and antiparasitic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methyl groups can affect the compound's solubility, stability, and reactivity. For instance, the gas chromatographic-mass spectrometric determination of 4-(5-)methylimidazole in ammonia caramel colors indicates the importance of analytical methods in assessing the presence and concentration of imidazole derivatives in various matrices . The physical properties such as solubility and stability can be crucial for the compound's applications in medicinal chemistry and material science.

Applications De Recherche Scientifique

-

Synthesis of Imidazoles

- Field : Organic & Biomolecular Chemistry

- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances in regiocontrolled synthesis of substituted imidazoles .

- Method : The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results : The review highlights the bonds constructed during the formation of the imidazole .

-

Biological Activity of 4,5-diarylimidazole-2-thiones

- Field : Biochemistry

- Application : Some 4,5-diarylimidazole-2-thiones are known as antimicrobials, anti-inflammatory, antiarthritic, antihypercholesteremics, and as cholesterol acyltransferase and blood platelet aggregation inhibitors .

- Method : The synthesis of 4,5-diarylimidazole-2-thiones is based on the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives .

- Results : The preparation of imidazole-2-thiones and their nucleophilic addition reactions have been reviewed .

-

Fabrication of Two-Dimensional MOF-5

- Field : Material Science

- Application : A facile strategy to fabricate two-dimensional (2D) MOF-5 with a thickness of 4 nm .

- Method : 2-methylimidazole (2-MI) is used as a coordination regulator. 2-MI can inhibit the growth of MOF-5 in the vertical direction by competitive coordination to obtain 2D MOF-5 .

- Results : The result is a 2D MOF-5 with a thickness of 4 nm .

-

Rubber Vulcanization

- Field : Industrial Chemistry

- Application : 4,5-di(furan-2-yl)-1H-imidazole-2-thiol, a type of imidazole, is used as an accelerator of rubber vulcanization .

- Method : The condensation reactions of furfural with thiourea lead to the formation of this compound .

- Results : This compound has been found to effectively accelerate the process of rubber vulcanization .

-

Knoevenagel Condensation

- Field : Organic Chemistry

- Application : 2-Methylimidazole (2-MI) is used in the synthesis of MOF-5 nanosheets, which have been found to enhance catalytic performance in Knoevenagel condensation .

- Method : 2-MI can exist in the crystal structure of MOF-5 nanosheets by coordination or adsorption .

- Results : The presence of more exposed catalytically active sites and weak basic sites (–NH) in MOF-5 nanosheets is beneficial for enhancing their catalytic performance in Knoevenagel condensation .

- Synthesis of Biologically Important Compounds

- Field : Biochemistry

- Application : 4,5-diarylimidazole-2-thiones are known as antimicrobials, anti-inflammatory, antiarthritic, antihypercholesteremics, and as cholesterol acyltransferase and blood platelet aggregation inhibitors . Some of these compounds have been applied to the synthesis of biologically important compounds .

- Method : The synthesis of 4,5-diarylimidazole-2-thiones is based on the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives .

- Results : The preparation of imidazole-2-thiones and their nucleophilic addition reactions have been reviewed .

Safety And Hazards

Orientations Futures

Imidazoles have been the focus of recent advances in regiocontrolled synthesis . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Propriétés

IUPAC Name |

4,5-dichloro-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRYWVBALYOSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310090 | |

| Record name | 4,5-Dichloro-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methylimidazole | |

CAS RN |

15965-33-0 | |

| Record name | 15965-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

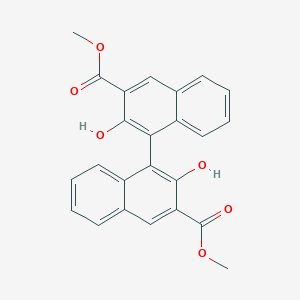

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

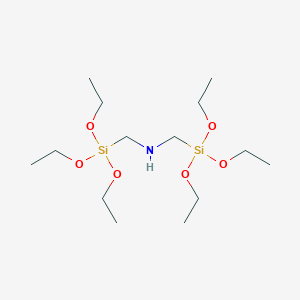

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

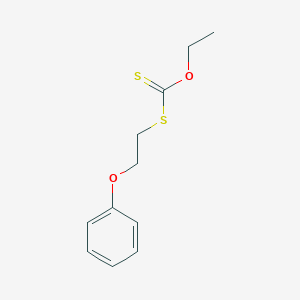

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)